molecular formula C10H9BrO3 B11822441 3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid

3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid

Cat. No.: B11822441
M. Wt: 257.08 g/mol
InChI Key: NTRVBEKQHAMGCL-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO3. It is characterized by the presence of a bromine atom, a methyl group attached to a benzene ring, and a keto group on a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid typically involves the bromination of 2-methylphenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and oxidation can enhance efficiency and safety, particularly when handling hazardous reagents like bromine.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Substitution: Formation of 3-(4-substituted-2-methylphenyl)-2-oxopropanoic acids.

    Oxidation: Conversion to this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation, altering the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenyl isocyanate: Shares the bromine and methyl substituents but differs in the functional group.

    4-Bromo-2-methylbenzoic acid: Similar aromatic structure but lacks the keto group.

    2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure but with an acetic acid backbone instead of a propanoic acid.

Uniqueness

3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a keto group on a propanoic acid backbone. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

NTRVBEKQHAMGCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(=O)C(=O)O

Origin of Product

United States

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